5-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
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Description
The compound “5-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The furan ring is substituted at the 2-position with a carboxamide group, which is further substituted with a bromine atom at the 5-position and a phenyl-pyrazolyl-ethyl group at the N-position .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can be used to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the carbon and hydrogen atoms in the molecule, and Mass Spectrometry (MS) can provide information about the molecular weight of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be predicted using computational methods. These properties include molecular weight, LogP, hydrogen bond donor and acceptor count, rotatable bond count, topological polar surface area, heavy atom count, and complexity .Future Directions
The future directions for research on “5-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide” and similar compounds could include further exploration of their synthesis methods, investigation of their chemical reactivity, elucidation of their mechanisms of action, determination of their physical and chemical properties, evaluation of their safety and hazards, and development of their potential applications in various fields .
Properties
IUPAC Name |
5-bromo-N-[2-(4-phenylpyrazol-1-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c17-15-7-6-14(22-15)16(21)18-8-9-20-11-13(10-19-20)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYHFWKSBDRCKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=CC=C(O3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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